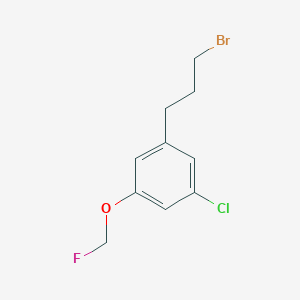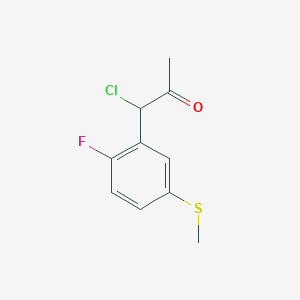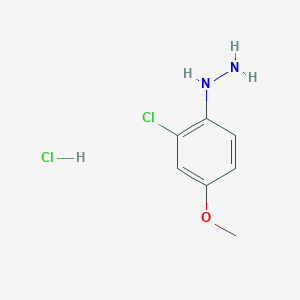
(2-Chloro-4-methoxyphenyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-methoxyphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H10ClN2O·HCl. It is a derivative of hydrazine, characterized by the presence of a chloro and methoxy group on the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-methoxyphenyl)hydrazine hydrochloride typically involves the reaction of 2-chloro-4-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions, usually between 0 to 5°C, to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to optimize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloro-4-methoxyphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted phenylhydrazines.
Applications De Recherche Scientifique
1-(2-Chloro-4-methoxyphenyl)hydrazine hydrochloride has several applications in scientific research:
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-methoxyphenyl)hydrazine hydrochloride involves its interaction with nucleophilic sites on target molecules. The chloro group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The hydrazine moiety can participate in redox reactions, influencing the redox state of biological systems .
Comparaison Avec Des Composés Similaires
- 4-Methoxyphenylhydrazine hydrochloride
- 4-Chlorophenylhydrazine hydrochloride
- 4-Bromophenylhydrazine hydrochloride
Comparison: 1-(2-Chloro-4-methoxyphenyl)hydrazine hydrochloride is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methoxy group can enhance the compound’s solubility and its ability to participate in hydrogen bonding, while the chloro group can facilitate nucleophilic substitution reactions .
Propriétés
Formule moléculaire |
C7H10Cl2N2O |
|---|---|
Poids moléculaire |
209.07 g/mol |
Nom IUPAC |
(2-chloro-4-methoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2O.ClH/c1-11-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H |
Clé InChI |
YWKVQUFIPNTXJG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)NN)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



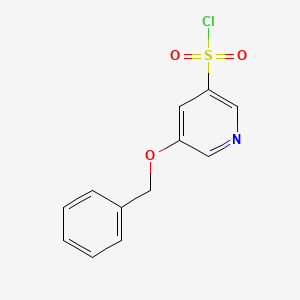
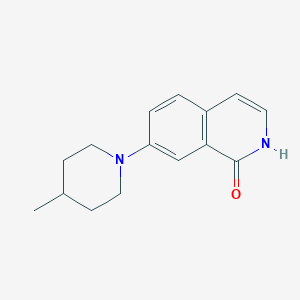
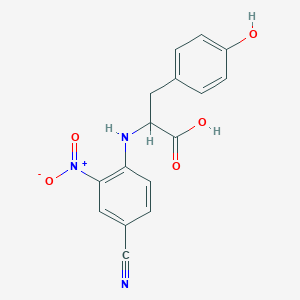
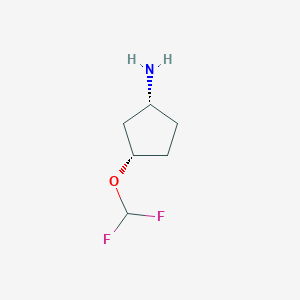
![4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14056118.png)
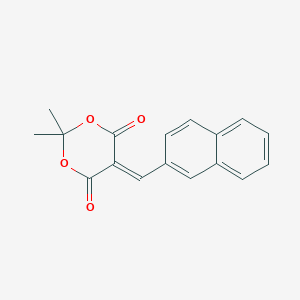
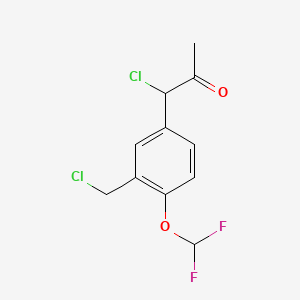
![Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]-](/img/structure/B14056129.png)


![(R)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14056146.png)
